N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenylmethyl group. This can be done via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step is the acetylation of the resulting intermediate to form the target compound. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research is conducted to explore its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- N-({1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
- N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Uniqueness
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C17H16ClN3O/c1-12(22)19-10-17-20-15-8-4-5-9-16(15)21(17)11-13-6-2-3-7-14(13)18/h2-9H,10-11H2,1H3,(H,19,22) |
InChI Key |
STELDOCFKQRYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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